Emtricitabine - 143491-57-0

Emtricitabine

Catalog Number: EVT-267162
CAS Number: 143491-57-0
Molecular Formula: C8H10FN3O3S
Molecular Weight: 247.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emtricitabine, chemically known as 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine [], is a synthetic nucleoside analog of cytidine []. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) [] and exhibits potent antiviral activity against human immunodeficiency virus type 1 (HIV-1) [, ] and hepatitis B virus (HBV) []. Emtricitabine is a key component in various antiretroviral therapies for HIV-1 infection [, , ] and is also being investigated for its potential in HIV pre-exposure prophylaxis (PrEP) [, ].

Future Directions
  • Long-term safety and efficacy studies of emtricitabine/tenofovir alafenamide for PrEP. While promising results have been observed in short-term trials, long-term data are needed to assess the durability of protection and potential long-term effects [].
  • Development of novel emtricitabine-containing formulations for PrEP, such as long-acting injectables. This could improve adherence and provide more sustained protection [].
Overview

Emtricitabine is an antiviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection and as a preventive measure against HIV transmission. It belongs to the class of nucleoside reverse transcriptase inhibitors, which function by inhibiting the reverse transcriptase enzyme, crucial for viral replication. The compound is characterized by its ability to reduce viral load in patients and improve immune function.

Source

Emtricitabine was developed as a synthetic analog of cytidine and is marketed under various brand names, including Emtriva. It is produced through chemical synthesis methods that ensure high purity and efficacy.

Classification
  • Chemical Classification: Nucleoside reverse transcriptase inhibitor
  • Chemical Formula: C15_{15}H19_{19}F1_{1}N3_{3}O1_{1}S
  • CAS Number: 143491-57-0
Synthesis Analysis

The synthesis of emtricitabine has been the subject of various methodologies aimed at improving yield and purity.

Methods

  1. Enzymatic Synthesis: This method utilizes enzymes to catalyze reactions that produce chiral compounds, ensuring high stereoselectivity.
  2. Stereoselective Chemical Synthesis: A notable process involves the reduction of L-menthyl emtricitabine using sodium borohydride in a phosphate buffer, leading to high yields and purity levels exceeding 99% as measured by high-performance liquid chromatography (HPLC) .

Technical Details

The improved process typically includes:

  • Reaction of L-menthyl emtricitabine with sodium borohydride
  • pH adjustment using aqueous acid
  • Concentration under vacuum to remove solvents
  • Crystallization from ketone or alcohol solvents to isolate pure emtricitabine .
Molecular Structure Analysis

Structure

Emtricitabine has a complex molecular structure characterized by several functional groups:

  • Core Structure: A pyrimidine ring fused with an oxathiolane moiety.
  • Chiral Centers: The molecule contains two chiral centers, contributing to its stereochemistry and biological activity.

Data

  • Molecular Weight: 247.39 g/mol
  • IUPAC Name: 4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone .
Chemical Reactions Analysis

Emtricitabine undergoes several chemical reactions during its synthesis, including:

  • Reduction Reactions: The use of sodium borohydride facilitates the reduction of carbonyl groups in the precursor compounds.
  • Acylation Reactions: In some synthesis routes, acylation reactions are employed to modify functional groups for improved solubility or stability.
Mechanism of Action

Emtricitabine acts primarily by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV.

Process

  1. Inhibition of Viral Replication: By mimicking natural nucleosides, emtricitabine gets incorporated into the viral DNA during replication.
  2. Chain Termination: Once incorporated, it prevents further elongation of the viral DNA chain, effectively halting viral replication .

Data

Studies have shown that emtricitabine's mechanism leads to a significant reduction in plasma viral load in patients undergoing antiretroviral therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.

Chemical Properties

Relevant analyses indicate that emtricitabine maintains its efficacy across various formulations and storage conditions.

Applications

Emtricitabine is widely used in clinical settings for:

  • HIV Treatment: As part of combination antiretroviral therapy (cART) to manage HIV infection effectively.
  • Pre-exposure Prophylaxis (PrEP): Utilized as a preventive measure against HIV transmission in high-risk populations .

Furthermore, ongoing research explores its potential applications in treating other viral infections and enhancing drug formulations for improved delivery and effectiveness.

Molecular Mechanisms of Antiviral Activity

Inhibition of HIV-1 Reverse Transcriptase: Structural and Enzymatic Basis

Emtricitabine (FTC), a synthetic nucleoside cytidine analog, exerts its antiviral effect primarily through inhibition of HIV-1 reverse transcriptase (RT). Its chemical structure, 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine, features a critical fluorine atom at the 5-position of the cytosine ring. This modification enhances its binding affinity to the RT active site compared to non-fluorinated analogs like lamivudine (3TC) [2] [8]. Structurally, emtricitabine’s oxathiolane ring allows optimal positioning within the RT catalytic pocket, where it competes with the natural substrate deoxycytidine triphosphate (dCTP) [1].

Enzymatic studies reveal that emtricitabine’s active metabolite, emtricitabine triphosphate (FTC-TP), binds RT with a 50% inhibitory concentration (IC₅₀) of 0.01–0.04 µM. This high potency stems from:

  • Steric complementarity between FTC-TP’s fluorine atom and hydrophobic residues in the RT dNTP-binding site
  • Reduced dissociation kinetics, prolonging RT-inhibitor complex stability [7] [10].Biochemical assays demonstrate that FTC-TP incorporation into nascent viral DNA induces conformational strain in RT, slowing polymerization and facilitating the formation of dead-end complexes (DECs)—particularly when combined with tenofovir diphosphate (TFV-DP) or non-nucleoside RT inhibitors like efavirenz [7].

Table 1: Enzymatic Parameters of Emtricitabine Triphosphate (FTC-TP) Against HIV-1 RT

ParameterValueSignificance
IC₅₀ (HIV-1 RT)0.01–0.04 µM10-100x more potent than natural dCTP
Binding Affinity (Kd)0.08 µM8-fold tighter than dCTP
Incorporation Rate (kpol)0.002 s⁻¹>100x slower than dCTP
DEC Formation EfficiencyHigh with TFV-DPSynergistic inhibition with tenofovir

Phosphorylation Pathways and Intracellular Activation Dynamics

Emtricitabine requires intracellular phosphorylation to its active triphosphate form (FTC-TP) to exert antiviral effects. This metabolic cascade involves three enzymatic steps:

  • Initial phosphorylation by cytoplasmic deoxycytidine kinase (dCK) to emtricitabine monophosphate (FTC-MP)
  • Conversion to diphosphate by pyrimidine nucleotide kinases (e.g., UMP-CMP kinase)
  • Final phosphorylation by nucleoside diphosphate kinases (NDPK) to FTC-TP [3] [8].

Pharmacokinetic studies in peripheral blood mononuclear cells (PBMCs) show distinct accumulation profiles:

  • Peak FTC-TP concentration: 5.7 pmol/10⁶ cells reached within 4 hours post-dose
  • Steady-state concentration: Achieved after 3 days of daily dosing
  • Intracellular half-life: 39 hours—significantly longer than plasma emtricitabine’s 10-hour half-life [3] [10].

Compartmental analyses reveal tissue-specific pharmacokinetics:

  • Highest FTC-TP concentrations: Cervical mononuclear cells (7 pmol/10⁶ cells) and PBMCs (5.7 pmol/10⁶ cells)
  • Lowest concentrations: Seminal cells (0.3 pmol/10⁶ cells)
  • Rectal mononuclear cells: Rapid FTC-TP accumulation (steady-state in 5 days) but lower concentrations (0.8 pmol/10⁶ cells) [3]. This heterogeneity explains variable antiviral efficacy across anatomical sites relevant to HIV transmission.

Table 2: Intracellular Pharmacokinetics of FTC-TP Across Compartments

Cell/Tissue TypeFTC-TP (pmol/10⁶ cells)Time to Steady-StateHalf-Life
PBMCs5.7 ± 0.93 days39 hours
Cervical mononuclear cells7.0 (range: 2–19)3 days~35 hours
Rectal mononuclear cells0.8 (range: 0.6–1.1)5 days~24 hours
Seminal cells0.3 (range: 0.2–0.5)Not determined<24 hours

Chain Termination Efficacy in Viral DNA Synthesis

FTC-TP’s primary antiviral mechanism is irreversible chain termination during HIV DNA synthesis. When incorporated by RT into the growing DNA chain, FTC-TP acts as a pseudo-substrate, forming a phosphodiester bond with the preceding nucleotide. However, its 3ʹ-deoxy pseudosugar moiety lacks a hydroxyl group necessary for the next phosphodiester bond formation [1] [6]. This results in:

  • Premature termination of DNA elongation
  • Accumulation of truncated viral DNA intermediates
  • Failure to synthesize proviral DNA for integration into host genomes [8] [10].

Biochemical studies show FTC-TP is incorporated at 0.002 s⁻¹, a rate >100-fold slower than dCTP. Once incorporated, the termination efficiency (probability of termination vs. excision) is >95% due to:

  • Steric hindrance from the 5-fluorine atom, impeding RT’s catalytic flexibility
  • Reduced excision by RT’s pyrophosphorolytic activity compared to other NRTIs [7] [10].

Notably, FTC-TP reduces endogenous deoxycytidine triphosphate (dCTP) pools by 14% (90% PI: 2.6%–35%) in PBMCs via feedback inhibition of ribonucleotide reductase. This "indirect effect" further enhances chain termination by decreasing dCTP availability for viral DNA synthesis [6].

Selectivity for Viral vs. Host Polymerases

Emtricitabine’s clinical utility hinges on its selective inhibition of HIV-RT over human DNA polymerases. Key selectivity determinants include:

  • 300-fold higher affinity for HIV-RT versus human polymerase γ (Polγ)—the mitochondrial enzyme most vulnerable to NRTI toxicity [6] [9].
  • Low inhibition constant against Polγ (IC₅₀ >100 µM) compared to HIV-RT (IC₅₀ 0.01–0.04 µM) [9].

Mechanistically, this selectivity arises from:

  • Differential active site constraints: HIV-RT accommodates FTC-TP’s oxathiolane ring better than rigid human polymerase active sites.
  • Discriminatory phosphorylation: Human mitochondria lack efficient kinases to phosphorylate emtricitabine to its toxic triphosphate form [6].
  • Reduced incorporation fidelity: Human polymerases incorporate FTC-TP 10,000-fold less efficiently than HIV-RT [9].

Table 3: Selectivity Profile of Emtricitabine Against Polymerases

PolymeraseIC₅₀ (µM)Fold Selectivity (vs. HIV-RT)Cellular Role
HIV-1 Reverse Transcriptase0.01–0.041 (Reference)Viral cDNA synthesis
Human Polγ>100>2,500Mitochondrial DNA repair
Human Polα>500>12,500Nuclear DNA replication
Human Polβ>200>5,000Nuclear DNA repair

Mitochondrial toxicity studies confirm minimal impact:

  • No significant depletion of mitochondrial DNA (mtDNA) in hepatocytes at therapeutic concentrations
  • Reduced inhibition of mtDNA polymerase by FTC-TP versus lamivudine-TP due to the fluorine group decreasing affinity for human enzymes [9]. In HBV co-infection models, emtricitabine suppresses HBV replication without depleting mtDNA—validating its polymerase selectivity [9] [10].

Properties

CAS Number

143491-57-0

Product Name

Emtricitabine

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C8H10FN3O3S

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m0/s1

InChI Key

XQSPYNMVSIKCOC-NTSWFWBYSA-N

SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Solubility

About 1.12X10+6 mg/L in water at 25 °C
2.00e+00 g/L

Synonyms

Emtricitabine; 2-FTC; 524W91; BW 1592; BW-1592; BW1592; BW 524W91; BW-524W91; BW524W91; Coviracil; dOTFC; DRG-0208; DRG 0208; DRG0208; Emtriva.

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.